Isoamyl pyruvate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

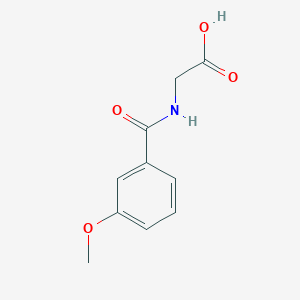

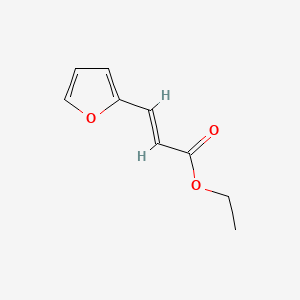

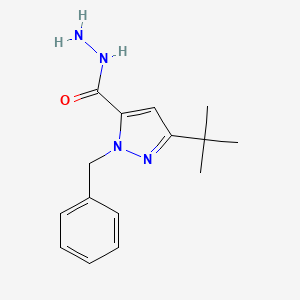

3-Methylbutyl 2-oxopropanoate, also known as fema 2083 or isoamyl pyruvate, belongs to the class of organic compounds known as alpha-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the adjacent carbon. 3-Methylbutyl 2-oxopropanoate is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). 3-Methylbutyl 2-oxopropanoate has an arrack, balsamic, and caramellic taste.

科学的研究の応用

1. Role in Yeast-Fermented Alcoholic Beverages

Isoamyl pyruvate plays a significant role in the formation of isoamyl alcohol, an important flavor component in yeast-fermented alcoholic beverages. Research has shown that pyruvate decarboxylase, encoded by the PDC1 gene, contributes to the decarboxylation of alpha-ketoisocaproate for isoamyl alcohol formation in Saccharomyces cerevisiae (Yoshimoto et al., 2001).

2. Cardioprotective Effects

Pyruvate has demonstrated cardioprotective effects against isoproterenol-induced myocardial injury. This antioxidant activity of pyruvate supports the heart's function and tissue defense mechanism, helping to prevent myocardial infarction (Ojha et al., 2012).

3. Gene Transcription Regulation

Pyruvate kinase isoform M2 (PKM2), an enzyme involved in the conversion of phosphoenolpyruvate to pyruvate, also plays a role in regulating gene transcription. This demonstrates a link between metabolism alteration and gene expression during tumor transformation and progression (Gao et al., 2012).

4. Microbial Production of Pyruvate

Recent research has focused on the microbial production of pyruvate, which is crucial for various industrial applications. Strain development and process optimization have been key areas of research to improve pyruvate formation (Maleki & Eiteman, 2017).

5. Inflammation Regulation

Pyruvate kinase, particularly PKM2, has been identified as a potential target for regulating inflammation. The enzymatic activity of PKM2 is heavily regulated by endogenous allosteric effectors and intracellular signaling pathways, affecting both its enzymatic activity and its non-canonical nuclear functions, which could have therapeutic implications in inflammatory disorders (Alves-Filho & Pålsson-McDermott, 2016).

6. Ethyl Pyruvate in Tissue Injury

Ethyl pyruvate, a derivative of pyruvate, has been shown to ameliorate structural and functional damage to the intestinal mucosa in a rat model of mesenteric ischemia/reperfusion. This suggests its potential as a therapeutic agent for preventing oxidant-mediated injury in various diseases (Sims et al., 2001).

7. Metabolic Engineering for Fermentation Improvement

Dynamic metabolic engineering strategies, using Escherichia coli models, have shown significant improvement in pyruvate production. This is achieved by redirecting metabolic flux from the endogenous pathway toward the target synthetic pathway (Soma et al., 2021).

8. Cancer Metabolism and Imaging

Pyruvate kinase M2 (PKM2) plays a crucial role in cancer metabolism. Hyperpolarized [1-13C]Pyruvate has been used in metabolic imaging to visualize prostate tumors in patients, providing insights into tumor metabolism and aiding in diagnosis and treatment monitoring (Nelson et al., 2013).

特性

CAS番号 |

7779-72-8 |

|---|---|

製品名 |

Isoamyl pyruvate |

分子式 |

C8H14O3 |

分子量 |

158.19 g/mol |

IUPAC名 |

3-methylbutyl 2-oxopropanoate |

InChI |

InChI=1S/C8H14O3/c1-6(2)4-5-11-8(10)7(3)9/h6H,4-5H2,1-3H3 |

InChIキー |

LBKWGGFVEDOVEP-UHFFFAOYSA-N |

SMILES |

CC(C)CCOC(=O)C(=O)C |

正規SMILES |

CC(C)CCOC(=O)C(=O)C |

密度 |

d17 0.98 0.972-0.980 |

その他のCAS番号 |

7779-72-8 |

物理的記述 |

colourless liquid with a fresh, caramel-rum odour with fruity-floral undertone |

溶解性 |

insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1605139.png)

![5-[(4-Sec-butylphenoxy)methyl]-2-furoic acid](/img/structure/B1605152.png)